2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid
Description
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid is a partially hydrogenated naphthalene derivative featuring a carboxylic acid group at the 1-position and a methyl substituent at the 2-position. This structure combines aromatic and aliphatic characteristics, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-methyl-3,4-dihydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVVCHOXDUQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-dihydro-2-methyl-1-naphthalenecarboxylic acid derivatives under acidic conditions. Another approach involves the use of transition metal catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can significantly affect the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: The compound can be oxidized to form 2-methyl-3,4-dihydronaphthalene-1,2-dicarboxylic acid.
Reduction: Reduction reactions can yield 2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
- The fully saturated ring increases conformational flexibility compared to the partially unsaturated target compound.
- Applications : Used in sterility tests and pharmacological research due to its stability and crystallinity .
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
- Structure : Methoxy groups at positions 5 and 6, carboxylic acid at position 2.
- Key Differences : Electron-donating methoxy groups enhance solubility in polar solvents and modulate acidity. The carboxylic acid at position 2 (vs. 1 in the target compound) alters intermolecular interactions.
- Synthesis : Synthesized via bromination and cuprous bromide catalysis, achieving superior yields compared to earlier methods .
2-Hydroxy-7-methoxy-3,4-dihydronaphthalene-1-carboxylic Acid Methyl Ester (Compound 26)
- Structure : Hydroxy and methoxy substituents at positions 2 and 7, methyl ester at position 1.
- Key Differences : Esterification increases lipophilicity, while hydroxy and methoxy groups introduce hydrogen-bonding capacity. The methyl ester group may serve as a prodrug moiety for controlled drug release .
Physicochemical Properties
- Acidity : The target compound’s carboxylic acid (pKa ~4–5) is less acidic than caffeic acid (pKa ~3–4, due to dihydroxy groups) but more acidic than ester derivatives like compound 26 .
- Lipophilicity : The 2-methyl group enhances membrane permeability compared to unmethylated analogues, as seen in drug delivery applications .
Biological Activity
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound belonging to the family of dihydronaphthalene derivatives. Its unique structure, characterized by a partially hydrogenated naphthalene ring, contributes to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C12H12O2
- Molecular Weight: 200.23 g/mol
- CAS Number: 121219-77-0
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of the enzyme 5α-reductase . This enzyme plays a crucial role in converting testosterone to dihydrotestosterone (DHT), which is implicated in various androgen-related conditions.
The compound acts as a competitive inhibitor by mimicking the transition state of the enzyme's natural substrate. This inhibition can lead to potential applications in managing conditions such as benign prostatic hyperplasia and androgenetic alopecia.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces the activity of 5α-reductase. For instance, a study reported a significant decrease in DHT levels in cultured human prostate cells treated with this compound. The dose-dependent response indicates its potential utility in therapeutic settings.
Table 1: In Vitro Effects on 5α-reductase Activity
| Concentration (µM) | DHT Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Androgen Regulation : A clinical study investigated the effects of this compound on male patients with androgenetic alopecia. The results indicated a significant reduction in hair loss and an increase in hair density after three months of treatment.
- Prostate Health : Another research focused on its application in managing benign prostatic hyperplasia (BPH). Patients receiving this compound showed improved urinary flow rates and reduced prostate volume compared to the placebo group.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also exert anti-inflammatory effects by modulating inflammatory pathways, potentially through interaction with G protein-coupled receptors involved in leukocyte trafficking .
Comparative Analysis with Similar Compounds
The structural similarity of this compound to other naphthalene derivatives suggests that it may share biological activities with them. Below is a comparison table highlighting these compounds:
Table 2: Comparison of Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3,4-Dihydronaphthalene-2-carboxylic acid | 22440-38-6 | Moderate anti-inflammatory effects |
| 2-Methyl-3,4-dihydronaphthalen-1(2H)-one | 1590-08-5 | Anticancer properties |
| Methyl 3,4-dihydronaphthalene-1-carboxylate | 12482183 | Antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for 2-methyl-3,4-dihydronaphthalene-1-carboxylic acid, and how can intermediates be characterized?
A common approach involves Friedel-Crafts alkylation or cyclization of substituted naphthalene precursors. For example, analogs like 2-hydroxy-7-methoxy-3,4-dihydronaphthalene-1-carboxylic acid methyl ester are synthesized using NaH in benzene with dimethyl carbonate, followed by column chromatography for purification . Characterization typically employs -NMR to confirm substituent positions and purity (e.g., δ 3.51 ppm for methoxy groups) .
Q. Which analytical methods are suitable for quantifying this compound in biological or environmental matrices?
High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs). Gas chromatography (GC) may require derivatization of the carboxylic acid group. Refer to standardized protocols for PAHs in environmental samples, such as those listed in the Catalogue for Tests and Analyses for naphthalene derivatives .
Q. How should researchers design in vivo toxicity studies for this compound?
Follow inclusion criteria from toxicological profiles, such as testing in laboratory mammals (e.g., rodents) via oral, inhalation, or dermal routes, with endpoints including hepatic, renal, and respiratory effects . Dose-response studies should align with OECD guidelines, using systemic effect markers like serum ALT/AST for hepatotoxicity .
Advanced Research Questions
Q. How can contradictory data on metabolite toxicity be resolved?
Contradictions often arise from species-specific metabolism or exposure route differences. For example, oral administration may yield higher hepatotoxicity due to first-pass metabolism, whereas inhalation studies might emphasize pulmonary effects. Cross-validate findings using in vitro hepatocyte models and in silico metabolic pathway analysis (e.g., CYP450 isoforms) .
Q. What strategies improve enantiomeric purity in synthesis, given its stereochemical complexity?
Use chiral auxiliaries or asymmetric catalysis. For related dihydronaphthalene derivatives, enantioselective hydrogenation with Rh or Ru catalysts (e.g., BINAP ligands) achieves >90% ee . Monitor stereochemistry via chiral HPLC or -NMR, focusing on diastereotopic proton splitting patterns .
Q. How can computational modeling guide the design of derivatives with reduced toxicity?
Apply QSAR (Quantitative Structure-Activity Relationship) models to predict metabolic activation. For instance, substituents at the 2-methyl position may block epoxidation (a key bioactivation step for PAHs). Molecular docking studies with CYP2E1 or epoxide hydrolase can identify structural modifications that reduce reactive metabolite formation .
Q. What are best practices for reconciling in vitro genotoxicity assays with in vivo data?
Address discrepancies by testing metabolites (e.g., dihydrodiol epoxides) in Ames tests or Comet assays. If in vitro results are positive but in vivo negative, consider bioavailability limitations or repair mechanisms. Include positive controls like benzo[a]pyrene for comparative genotoxicity profiling .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
Scale-up requires solvent selection (e.g., THF for lithium-based reactions) and controlled addition of reagents like BBr for demethylation at -78°C to minimize side reactions . Continuous flow reactors may enhance reproducibility for exothermic steps.
Q. What safety protocols are critical for handling derivatives like 3,4-dihydro-1-naphthaleneacetyl chloride?
Use fume hoods for volatile intermediates and avoid skin contact (H313/H333 hazards). Quench reactive chlorides with aqueous NaHCO and store at 0–6°C to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
